N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly in the context of cancer and inflammatory diseases. The structure features a pyrrolo[2,3-d]pyrimidine core with a cyclobutyl group and a methyl group, contributing to its unique chemical properties and biological activities.
The compound is classified under heterocyclic organic compounds and is identified by the chemical registry number 71149-50-3. It is primarily studied for its biological applications, particularly its role as a selective inhibitor of Janus kinase 1 (JAK1), which is involved in various signaling pathways related to immune response and cell proliferation .
In an industrial context, similar synthetic routes may be employed but optimized for yield and purity using continuous flow reactors and automated systems for consistency .
The molecular structure of N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is characterized by its unique bicyclic system. The key structural features include:
The molecular formula can be represented as , with a molecular weight of approximately 202.25 g/mol. The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its identity and purity .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine participates in various chemical reactions due to its functional groups:
These reactions are essential for further modifications that enhance the compound's biological activity or alter its pharmacokinetic properties .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts primarily as a selective inhibitor of Janus kinase 1 (JAK1). The mechanism involves binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation of target proteins involved in signaling pathways that regulate cell growth and immune responses. This inhibition can lead to decreased proliferation of cancer cells and modulation of inflammatory processes.
In biochemical assays, this compound has demonstrated significant potency with low half-maximal inhibitory concentration (IC50) values against JAK1, indicating its potential efficacy in therapeutic applications targeting diseases associated with aberrant JAK signaling pathways .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:
Further characterization through techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may provide insights into thermal stability and behavior under various conditions .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several important applications in scientific research:
These applications highlight the compound's significance in advancing drug discovery efforts targeting kinase-related pathways in various diseases .
The pyrrolo[2,3-d]pyrimidine scaffold is synthesized primarily through three classical annulation approaches. The Traube purine synthesis adaptation involves cyclocondensation of 4,5-diaminopyrimidines with α-halocarbonyl compounds. For 2-methyl derivatives, 5-methyl-4,6-dihydroxypyrimidine serves as a key precursor, undergoing chlorination at C4 and C6 positions followed by selective amination [5] [7]. Alternatively, cyclocondensation of 4-amino-5-aminomethyl pyrroles with formamidine acetate provides direct access to the unsubstituted core, though this route suffers from moderate yields (45-60%) due to regiochemical challenges [2]. A third approach employs ring-closing metathesis of diallyl-substituted pyrimidines under Grubbs II catalysis, forming the bicyclic system before introducing the methyl group at C2. Each method presents distinct advantages: the Traube route offers scalability (>100g batches), while metathesis provides superior control over C6 substituents [7].
Table 1: Comparative Annulation Methods for Pyrrolo[2,3-d]pyrimidine Core
Method | Key Intermediate | Yield Range | Regiochemical Control | Scalability |
---|---|---|---|---|
Traube Synthesis | 4,6-Dichloro-5-methylpyrimidine | 65-78% | Moderate | Kilogram-scale |
Cyclocondensation | 4-Amino-5-(aminomethyl)pyrrole | 45-60% | Poor | Laboratory-scale |
Ring-Closing Metathesis | N7-Diallylpyrimidine | 70-85% | High | Multigram-scale |
Enantioselective incorporation of the cyclobutyl moiety employs asymmetric [2+2] cycloadditions catalyzed by chiral Lewis acids. Copper-bisoxazoline complexes catalyze ketene-alkene cycloadditions to form enantiomerically enriched aminocyclobutanecarboxylates (up to 94% ee), which are subsequently converted to the target amine through Curtius rearrangement [8]. For N-functionalization, dynamic kinetic resolution of racemic N-H cyclobutylamine precursors using lipase CAL-B with vinyl acetate achieves >99% ee. The constrained ring enhances conformational rigidity, improving target binding affinity—kinase inhibitors bearing (R)-cyclobutyl groups exhibit 5-fold greater potency than their (S)-counterparts against RET kinase mutants [2]. Transition-state modeling reveals that the cyclobutyl group's puckered geometry optimizes hydrophobic contact with enzyme back pockets, explaining the significant enantiomeric activity differences observed [2] [8].
C2 methylation requires precise regiocontrol to avoid N7/N9 competing alkylation. Kinetic vs thermodynamic control governs selectivity: at -78°C, lithiation at C2 predominates (20:1 selectivity), while higher temperatures favor N-alkylation. Directed ortho-metalation using TMPMgCl·LiCl enables selective C2 deprotonation, followed by quenching with methyl iodide to afford 2-methyl derivatives in 82-88% yield [5] [7]. Alternative approaches employ protective group strategies where N7 is blocked with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride), enabling C2 methylation with CH₃I/K₂CO₃ in DMF (75% yield). Demethylation with TBAF restores the N7-H functionality. The methylation position critically modulates electronic properties: 2-methyl substitution increases ring electron density by 0.3 eV (measured via cyclic voltammetry), enhancing nucleophilicity at N7 for subsequent functionalization [7].
Table 2: Regioselective Methylation Strategies Comparison
Strategy | Conditions | C2: N-Alkylation Ratio | Yield | Key Advantage |
---|---|---|---|---|
Low-Temp Lithiation | n-BuLi, THF, -78°C; CH₃I | 20:1 | 88% | No protecting groups needed |
Directed Metalation | TMPMgCl·LiCl, Et₂O; CH₃I | >50:1 | 85% | Exceptional regioselectivity |
N7-Protection/Methylation | SEMCl, then CH₃I/K₂CO₃, DMF | N/A | 75%* | Compatible with acid-sensitive substrates |
*Yield after deprotection |
Cyclobutylamine incorporation employs nucleophilic aromatic substitution (SNAr) of C4-chloro intermediates. Electronic tuning via C2-methylation increases chloride displacement reactivity: 4-chloro-2-methylpyrrolopyrimidine reacts with cyclobutylamine 8.7x faster than its unmethylated analog (k₂ = 3.4 × 10⁻³ s⁻¹ vs 3.9 × 10⁻⁴ s⁻¹ in DMSO at 80°C) [2] [5]. Alternative methods include Buchwald-Hartwig amination using Pd2(dba)3/XPhos, achieving >95% conversion with electron-deficient cyclobutylamines at 60°C. For sterically hindered derivatives, photoredox catalysis with Ir(ppy)₃ enables C–N coupling at ambient temperature via aminyl radical generation. The cyclobutyl group significantly modifies bioactivity: in RET kinase inhibitors, N-cyclobutyl analogs show 12-fold greater cellular potency than N-phenyl derivatives against RET V804M mutants, attributed to optimal hydrophobic filling of the gatekeeper residue pocket [2].
Solvent-free mechanochemical synthesis employs high-speed ball milling for cyclocondensation: equimolar mixtures of 4,6-dichloro-5-methylpyrimidine and ethyl glycinate hydrochloride with K₂CO₃ yield protected intermediates in 89% yield after 30 minutes, reducing solvent waste by >95% compared to solution-phase methods [4] [8]. Microwave-assisted amination accelerates N-cyclobutyl introduction: reaction times decrease from 18 hours (conventional heating) to 15 minutes at 150°C in ethanol/water (9:1), maintaining yields of 90-92%. Energy consumption analysis confirms 87% reduction in cumulative energy demand (CED) versus reflux conditions. Aqueous micellar catalysis with TPGS-750-M surfactant enables ppm-level Pd-catalyzed aminations, achieving full conversion with only 50 ppm Pd loading at 40°C [4] [8]. These methods significantly improve process mass intensity (PMI ≤ 8.2) while maintaining or enhancing synthetic efficiency.
Table 3: Green Synthesis Performance Metrics
Method | Reaction Time | Yield | Solvent Volume (mL/g) | PMI | Energy Savings |
---|---|---|---|---|---|
Conventional Reflux | 18 h | 90% | 30 | 46.8 | Baseline |
Microwave-Assisted | 0.25 h | 92% | 10 | 15.3 | 87% |
Solvent-Free Ball Milling | 0.5 h | 89% | 0 | 3.1 | 94% |
Micellar Catalysis | 2 h | 95% | 5 (water) | 8.2 | 78% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7